Cefuroxime
Overview
Description
Cefuroxime is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound works by inhibiting bacterial cell wall synthesis, leading to cell death. It is commonly used to treat infections such as pneumonia, meningitis, otitis media, sepsis, urinary tract infections, and Lyme disease .
Mechanism of Action
Target of Action
Cefuroxime, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
this compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction prevents the formation of cross-links in the peptidoglycan structure, which are essential for maintaining the strength and rigidity of the bacterial cell wall .
Biochemical Pathways
The inhibition of peptidoglycan synthesis disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . This effect is bactericidal, meaning it kills the bacteria rather than merely inhibiting their growth .
Pharmacokinetics
this compound exhibits a bioavailability of 37% on an empty stomach, which can increase up to 52% if taken after food . The elimination half-life is approximately 80 minutes, and it is excreted in the urine, with 66-100% of the drug unchanged .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the bacteria, thereby helping to clear the infection . It is effective against a wide range of gram-negative and gram-positive organisms, making it a broad-spectrum antibiotic .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of this compound in agricultural and forest soils has been studied, with results showing that the antibiotic is adsorbed in a rather irreversible way onto these soils . This suggests that environmental conditions, such as soil type, can affect the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Cefuroxime, like other beta-lactam antibiotics, works by inhibiting the synthesis of the bacterial cell wall . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction with PBPs is crucial for its antibacterial activity.
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacterial cells. By inhibiting cell wall synthesis, it causes cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that this compound interferes with an autolysin inhibitor .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to PBPs inside the bacterial cell wall and inhibiting the synthesis of the cell wall . This leads to cell lysis, mediated by autolytic enzymes. The inhibition of these enzymes is a key aspect of this compound’s antibacterial activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, dosing simulations have shown that standard doses may result in underdosing for many critically ill patients . Continuous infusion of higher than normal doses after a loading dose is more likely to achieve pharmacokinetic/pharmacodynamic targets .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages
Metabolic Pathways
This compound is not metabolized to a significant degree . It is excreted in the urine largely unchanged
Transport and Distribution
This compound is well-absorbed and distributed throughout the body
Subcellular Localization
As an antibiotic, it primarily acts on bacterial cells, and its target is the bacterial cell wall
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefuroxime is synthesized through a multi-step process that involves the formation of a β-lactam ring, which is crucial for its antibiotic activity. The synthesis typically starts with the preparation of 7-aminocephalosporanic acid, which is then acylated with a suitable acylating agent to form the core structure of this compound. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the cultivation of specific strains of bacteria that produce the precursor compounds. These precursors are then chemically modified to produce this compound. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and potency .
Chemical Reactions Analysis
Types of Reactions
Cefuroxime undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives that may have different pharmacological properties. These derivatives can be used to study the structure-activity relationship and optimize the antibiotic activity of this compound .
Scientific Research Applications
Cefuroxime has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Utilized in the development of new drug formulations and delivery systems to improve its bioavailability and therapeutic effects .
Comparison with Similar Compounds
Cefuroxime is often compared with other cephalosporins, such as cephalexin and cefadroxil. Here are some key points of comparison:
Cephalexin: A first-generation cephalosporin that is effective against Gram-positive bacteria but has limited activity against Gram-negative bacteria.
Cefadroxil: Another first-generation cephalosporin with similar properties to cephalexin.
List of Similar Compounds
- Cephalexin
- Cefadroxil
- Cefixime
- Cefotaxime
- Ceftriaxone
This compound stands out due to its ability to cross the blood-brain barrier and its effectiveness against a broader range of bacteria, including those resistant to other cephalosporins .
Properties
Cefuroxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefuroxime interferes with an autolysin inhibitor. | |
CAS No. |
55268-75-2 |
Molecular Formula |
C16H16N4O8S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/t10-,14-/m1/s1 |
InChI Key |
JFPVXVDWJQMJEE-QMTHXVAHSA-N |
Isomeric SMILES |
CON=C(C1=CC=CO1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
melting_point |
218-225 °C |
55268-75-2 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
Freely soluble as sodium salt (145 mg/L) |
Synonyms |
cefaloxime; cefuroxim; ethyl)-7-((2-furanyl(methyoxyimino)acetyl)amino)-8-oxo-,(6r-(6-alpha,7-beta(z; (6r-(6alpha,7beta(z)))-3-(((aminocarbonyl)oxy)methyl)-7-((2-furanyl(methoxyimino)a cetyl)-amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cefuroxime?
A1: this compound exerts its antibacterial effect by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls. [] Similar to other β-lactam antibiotics like penicillin, it inhibits the formation of cross-links in peptidoglycan, ultimately leading to bacterial cell death. []
Q2: What is the molecular formula and weight of this compound?
A2: While several research articles describe this compound, they often focus on its application and do not explicitly state its molecular formula and weight. For precise information, refer to reputable chemical databases or the drug monograph.
Q3: Are there studies characterizing this compound using spectroscopic techniques?
A4: Yes, studies have utilized spectroscopic methods to characterize different forms of this compound axetil, a prodrug of this compound. [] These studies employed techniques such as DSC, XRPD, SEM, FT-IR, and Raman spectroscopy to identify and characterize amorphous and crystalline forms. []
Q4: How does the formulation of this compound axetil influence its stability?
A5: Research indicates that the stability of this compound axetil can be influenced by the excipients used in its formulation. [, ] For instance, this compound axetil displayed degradation at different rates depending on the excipient and storage conditions (dry air vs. increased humidity). [] Mannitol, in particular, appeared to promote an autocatalytic degradation pathway under humid conditions. []
Q5: How does the route of administration impact this compound's pharmacokinetics?
A7: this compound axetil, the oral prodrug of this compound, exhibits different pharmacokinetic profiles depending on factors such as feeding status and the age of the patient. [] Studies showed that administering this compound axetil with milk or infant formula significantly increased its bioavailability in children compared to fasting conditions. []
Q6: Does this compound effectively penetrate different tissues in the body?
A8: The penetration of this compound into various tissues varies. Research using a pig model showed incomplete penetration into the intervertebral disc, while penetration into subcutaneous adipose tissue and vertebral cancellous bone was more substantial. [] this compound also demonstrated penetration into middle ear effusions, with therapeutic concentrations achievable in some children with otitis media. [] Studies in pregnant women with premature rupture of membranes revealed that this compound crosses the placenta and achieves therapeutic concentrations in maternal plasma, amniotic fluid, neonatal plasma, placenta, and fetal membranes. []
Q7: Can cystatin C serve as a better predictor of this compound clearance than creatinine clearance?
A9: Research suggests that cystatin C may be a more accurate covariate for this compound clearance compared to the traditionally used creatinine clearance (CLcr). [] This finding has implications for designing optimal dosing strategies for this compound, particularly in patients with impaired renal function.
Q8: How effective is this compound in treating bacterial infections compared to other antibiotics?
A10: this compound has shown comparable efficacy to other antibiotics in treating various bacterial infections. For instance, in treating acute bronchitis, 5-day this compound axetil therapy demonstrated similar effectiveness to 10-day treatments with either this compound axetil or amoxicillin-clavulanate. [] Clinical trials also indicate that this compound axetil is as effective as other cephalosporins, quinolones, macrolides, and amoxicillin/clavulanic acid in managing upper and lower respiratory tract infections. []
Q9: Are there known mechanisms of resistance to this compound in bacteria?
A11: Yes, one mechanism of resistance to this compound in bacteria, particularly Escherichia coli, is the presence of efflux pumps. [] These pumps can expel this compound from the bacterial cell, reducing its effective concentration and contributing to resistance. [] Studies have shown that the addition of an efflux pump inhibitor can restore this compound susceptibility in certain E. coli strains. []
Q10: Have there been efforts to enhance this compound delivery to specific tissues, like the brain?
A12: Research has explored the use of nanoemulsions as a delivery system to improve this compound's penetration into the brain. [] A study demonstrated that a this compound-loaded nanoemulsion enhanced drug concentration in the brain of rats compared to free this compound. [] This approach shows promise for treating central nervous system infections, where drug delivery across the blood-brain barrier is a significant challenge.
Q11: What analytical techniques are commonly employed to quantify this compound concentrations?
A11: Various analytical methods are used to measure this compound concentrations. These include:
- Microbiological assay: This method utilizes the inhibitory effect of this compound on the growth of susceptible bacteria. [, , ]
- High-performance liquid chromatography (HPLC): This technique provides a sensitive and specific method for quantifying this compound in various matrices, including serum, aqueous humor, and middle ear effusions. [, , , ]
- Flow injection chemiluminescence: This method relies on the enhancement of chemiluminescence intensity by this compound in a luminol-potassium permanganate system, allowing for sensitive detection. []
- Spectrophotometry: This technique can be used for simultaneous estimation of this compound sodium and other drugs like sulbactam sodium in injections, exploiting their unique absorbance properties at specific wavelengths. []
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